
6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione is a synthetic steroidal compound It is structurally related to androstenedione, a naturally occurring steroid hormone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione typically involves multiple steps, starting from androstenedione. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 6th position.
Methoxymethylation: Addition of a methoxymethyl group to the hydroxylated intermediate.
Dehydrogenation: Formation of the 1,4-diene structure through dehydrogenation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. Catalysts and specific solvents are used to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketone groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on steroid hormone pathways and receptor interactions.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
作用機序
The mechanism of action of 6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione involves its interaction with steroid hormone receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The compound’s effects are mediated through binding to androgen or estrogen receptors, altering gene expression and cellular responses.
類似化合物との比較
Similar Compounds
Androstenedione: A naturally occurring steroid hormone and precursor to testosterone and estrogen.
6-Hydroxyandrostenedione: A hydroxylated derivative of androstenedione with similar structural features.
Methoxymethylated Steroids: Compounds with methoxymethyl groups attached to steroid backbones, exhibiting varied biological activities.
Uniqueness
6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione is unique due to its specific combination of functional groups and structural modifications. These features confer distinct biological properties and potential therapeutic applications, differentiating it from other similar compounds.
特性
分子式 |
C21H28O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S)-6-hydroxy-6-(methoxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H28O4/c1-19-8-6-13(22)10-17(19)21(24,12-25-3)11-14-15-4-5-18(23)20(15,2)9-7-16(14)19/h6,8,10,14-16,24H,4-5,7,9,11-12H2,1-3H3/t14-,15-,16-,19+,20-,21?/m0/s1 |
InChIキー |
YCDBIMSJYZHFSU-QSESCBLDSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(C4=CC(=O)C=C[C@]34C)(COC)O |
正規SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)(COC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


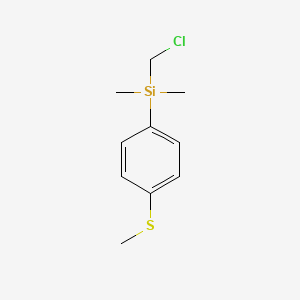


![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
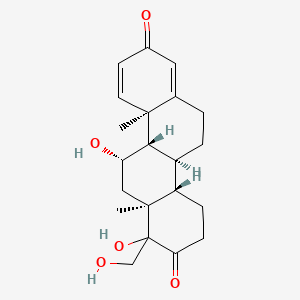
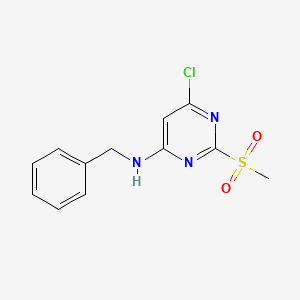
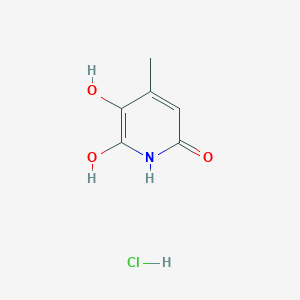
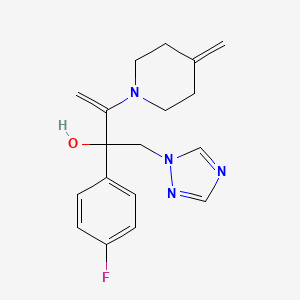
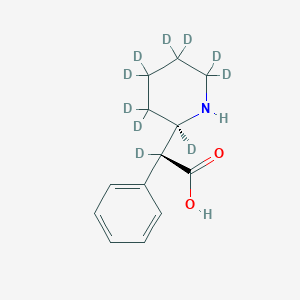

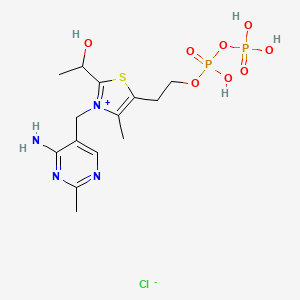
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
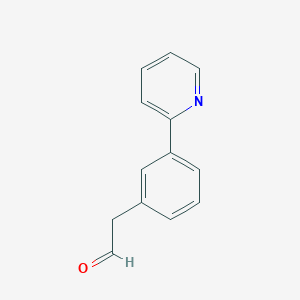
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
